molecular formula C24H30O4 B14241232 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 320583-81-1

3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)

Cat. No.: B14241232
CAS No.: 320583-81-1
M. Wt: 382.5 g/mol
InChI Key: NXHOXSAEFJONFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is an organic compound with the molecular formula C24H30O4. It is characterized by the presence of two oxetane rings attached to a biphenyl core through methoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4,4’-dihydroxybiphenyl+3-ethyloxetane-3-methanol4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl\text{4,4'-dihydroxybiphenyl} + \text{3-ethyloxetane-3-methanol} \rightarrow \text{4,4'-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl} 4,4’-dihydroxybiphenyl+3-ethyloxetane-3-methanol→4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like column chromatography and recrystallization are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced biphenyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxetane and biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl involves its interaction with molecular targets through its oxetane rings and biphenyl core. These interactions can lead to the formation of stable complexes and influence various molecular pathways. The compound’s ability to undergo ring-opening polymerization is particularly significant in its applications in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is unique due to its combination of oxetane rings and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

CAS No.

320583-81-1

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-ethyl-3-[[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]methyl]oxetane

InChI

InChI=1S/C24H30O4/c1-3-23(13-25-14-23)17-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-18-24(4-2)15-26-16-24/h5-12H,3-4,13-18H2,1-2H3

InChI Key

NXHOXSAEFJONFO-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4(COC4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.